

Application Notes and Protocols for Recombinant Hirudin Expression and Purification in Yeast

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These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant **hirudin**, a potent thrombin inhibitor, using yeast-based systems. The methodologies detailed below are tailored for both Pichia pastoris and Saccharomyces cerevisiae, two of the most widely used yeast species for recombinant protein production.

Introduction

Hirudin, a 65-amino acid polypeptide originally isolated from the salivary glands of the medicinal leech Hirudo medicinalis, is a highly specific and potent inhibitor of thrombin. Its anticoagulant properties make it a valuable therapeutic agent for the treatment and prevention of thrombotic diseases. Recombinant DNA technology has enabled the large-scale production of **hirudin** in various expression systems, with yeast offering several advantages, including high expression levels, post-translational modifications, and the ability to secrete the protein, which simplifies downstream processing.

This document outlines established methods for producing and purifying recombinant **hirudin** in P. pastoris and S. cerevisiae, providing detailed experimental protocols, quantitative data summaries, and visual workflows to guide researchers in this field.



Yeast Expression Systems for Recombinant Hirudin

Both Pichia pastoris and Saccharomyces cerevisiae have been successfully employed for the production of recombinant **hirudin**. The choice of expression system often depends on the desired yield, post-translational modifications, and available resources.

Pichia pastoris is a methylotrophic yeast capable of utilizing methanol as its sole carbon source. The expression of recombinant proteins in P. pastoris is often driven by the strong and tightly regulated alcohol oxidase 1 (AOX1) promoter. This system can achieve very high cell densities and, consequently, high product yields, with some studies reporting **hirudin** expression levels of up to 1.5 g/L.[1]

Saccharomyces cerevisiae, or baker's yeast, is a well-characterized and widely used eukaryotic expression host. Recombinant **hirudin** expression in S. cerevisiae is commonly controlled by the galactose-inducible GAL10 promoter. The use of the α -mating factor pre-pro signal sequence facilitates the secretion of **hirudin** into the culture medium, simplifying its purification.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the expression and purification of recombinant **hirudin** in yeast.

Table 1: Recombinant Hirudin Expression in Yeast

Yeast Species	Host Strain	Promoter	Expression Level	Reference
Pichia pastoris	GS115	AOX1	1.5 g/L	[1]
Pichia pastoris	GS115	AOX1	23.1 mg/L	[4]
S. cerevisiae	c13ABYS86	MF alpha 1	500 mg/L	[5]
S. cerevisiae	-	GAL10	~1 mg/L	[3]
S. cerevisiae	-	GAL10	50 mg/L	[6]

Table 2: Recombinant Hirudin Purification from Yeast



Yeast Species	Purification Method	Purity	Recovery Yield	Reference
Pichia pastoris	Two-step chromatography	> 97%	63%	[1]
S. cerevisiae	Anion Exchange & RP-HPLC	> 98%	84%	
S. cerevisiae	Reverse-phase chromatography	≥ 95%	-	[2]

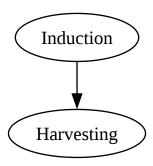
Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

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Experimental Workflow



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Experimental Protocols

The following are detailed protocols for the expression and purification of recombinant **hirudin** in Pichia pastoris and Saccharomyces cerevisiae.



Protocol 1: Expression of Recombinant Hirudin in Pichia pastoris

This protocol describes the expression of **hirudin** using the pPIC9K vector in the GS115 host strain, which involves integration of the expression cassette into the yeast genome and subsequent induction with methanol.

Materials:

- P. pastoris strain GS115
- pPIC9K vector containing the hirudin gene
- YPD Medium: 1% yeast extract, 2% peptone, 2% dextrose
- BMGY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0), 1.34% YNB, 4×10^{-5} % biotin, 1% glycerol
- BMMY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0), 1.34% YNB, $4 \times 10^{-5}\%$ biotin, 0.5% methanol
- Methanol (100%)
- Sterile water
- Electroporator and cuvettes

Methodology:

- Vector Linearization: Linearize the pPIC9K-**hirudin** plasmid with a suitable restriction enzyme (e.g., Sall or Sacl) to promote integration into the P. pastoris genome.
- Preparation of Competent Cells: a. Inoculate a single colony of P. pastoris GS115 into 50 mL of YPD medium and grow overnight at 30°C with vigorous shaking (250-300 rpm). b. The next day, dilute the overnight culture into 500 mL of YPD to an OD600 of ~0.1 and grow to an OD600 of 1.3-1.5. c. Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C. d. Wash the cell pellet twice with ice-cold sterile water. e. Resuspend the cells in 20 mL of ice-



cold 1 M sorbitol. f. Centrifuge again and resuspend the pellet in 1 mL of ice-cold 1 M sorbitol. The competent cells are now ready for transformation.

- Transformation (Electroporation): a. Mix 80 μL of competent cells with 5-10 μg of linearized pPIC9K-hirudin DNA. b. Transfer the mixture to an ice-cold 0.2 cm electroporation cuvette.
 c. Pulse the cells at 1.5 kV, 25 μF, and 200 Ω. d. Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette. e. Spread the transformed cells on Minimal Dextrose (MD) plates and incubate at 30°C for 2-4 days until colonies appear.
- Screening for High-Copy Integrants: a. Select His+ transformants and screen for multicopy integrants by plating on YPD plates containing increasing concentrations of G418 (e.g., 0.25-4.0 mg/mL).
- Expression: a. Inoculate a single colony of a G418-resistant transformant into 25 mL of BMGY medium in a 250 mL baffled flask. b. Grow at 30°C with shaking (250-300 rpm) for 16-18 hours until the culture reaches an OD600 of 2-6. c. Harvest the cells by centrifugation at 1,500-3,000 x g for 5 minutes. d. Resuspend the cell pellet in BMMY medium to an OD600 of 1.0 to induce expression. e. Continue to grow the culture at 30°C with vigorous shaking. f. Maintain induction by adding 100% methanol to a final concentration of 0.5% every 24 hours. g. Collect samples at various time points (e.g., 24, 48, 72, 96 hours) to determine the optimal induction time.

Protocol 2: Expression of Recombinant Hirudin in Saccharomyces cerevisiae

This protocol details the expression of **hirudin** using a galactose-inducible expression system, such as a vector containing the GAL10 promoter and the α -mating factor secretion signal.

Materials:

- S. cerevisiae host strain (e.g., a protease-deficient strain)
- Expression vector with GAL10 promoter and α-mating factor signal sequence fused to the hirudin gene
- YPD Medium: 1% yeast extract, 2% peptone, 2% dextrose



- Selective Medium (e.g., SC-Ura): Synthetic complete medium lacking uracil for plasmid selection.
- YPG Medium: 1% yeast extract, 2% peptone, 2% galactose
- Sterile water
- Lithium Acetate (LiAc) solution (0.1 M)
- Polyethylene Glycol (PEG) 3350 (50% w/v)
- Single-stranded carrier DNA

Methodology:

- Preparation of Competent Cells (LiAc/PEG Method): a. Inoculate a single colony of S. cerevisiae into 50 mL of YPD and grow overnight at 30°C. b. Dilute the culture to an OD600 of ~0.2 in 50 mL of fresh YPD and grow to an OD600 of 0.5-0.8. c. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. d. Wash the cells with 30 mL of sterile water. e. Resuspend the cells in 1 mL of 0.1 M LiAc and incubate for 15 minutes at room temperature.
- Transformation: a. In a microfuge tube, mix 100 μL of competent cells with 1-5 μg of plasmid DNA and 50 μg of carrier DNA. b. Add 600 μL of 50% PEG 3350 and vortex gently. c. Incubate at 30°C for 30 minutes. d. Heat shock at 42°C for 15-20 minutes. e. Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200 μL of sterile water. f. Plate on selective media (e.g., SC-Ura) and incubate at 30°C for 2-3 days.
- Expression: a. Inoculate a single colony of a transformant into 5 mL of selective medium containing 2% glucose and grow overnight at 30°C. b. The next day, dilute the preculture into a larger volume of selective medium with 2% raffinose (a non-repressing sugar) and grow to mid-log phase (OD₆₀₀ ~0.8-1.0). c. To induce expression, add galactose to a final concentration of 2%. d. Continue to incubate at 30°C with shaking for 24-72 hours. e. Collect the culture supernatant for purification of secreted **hirudin**.

Protocol 3: Purification of Secreted Recombinant Hirudin

Methodological & Application



This protocol describes a two-step chromatography procedure for purifying secreted **hirudin** from the yeast culture supernatant.

Materials:

- Yeast culture supernatant containing recombinant hirudin
- Anion Exchange Chromatography Column (e.g., DEAE-Sepharose or Q-Sepharose)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
- Binding Buffer (Anion Exchange): 20 mM Tris-HCl, pH 8.0
- Elution Buffer (Anion Exchange): 20 mM Tris-HCl, pH 8.0, 1 M NaCl
- Solvent A (RP-HPLC): 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B (RP-HPLC): 0.1% TFA in acetonitrile
- Centrifugation and filtration equipment

Methodology:

- Clarification of Supernatant: a. Centrifuge the yeast culture at 5,000 x g for 15 minutes at 4°C to pellet the cells. b. Carefully collect the supernatant and filter it through a 0.45 μm filter to remove any remaining cells and debris.
- Anion Exchange Chromatography: a. Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. d. Elute the bound hirudin using a linear gradient of 0-100% Elution Buffer (0-1 M NaCl) over 10-20 column volumes. e. Collect fractions and analyze them for hirudin activity or by SDS-PAGE. f. Pool the fractions containing hirudin.
- Reverse-Phase HPLC: a. Equilibrate the C18 RP-HPLC column with 95% Solvent A and 5% Solvent B. b. Inject the pooled fractions from the anion exchange step onto the column. c.
 Elute the hirudin using a linear gradient of acetonitrile (Solvent B), for example, from 5% to



60% Solvent B over 30-60 minutes. d. Monitor the elution profile at 214 nm and 280 nm. e. Collect the peak corresponding to **hirudin**.

 Buffer Exchange and Concentration: a. If necessary, exchange the buffer of the purified hirudin solution and concentrate it using ultrafiltration.

Protocol 4: Purification of His-tagged Recombinant Hirudin

This protocol is for the purification of **hirudin** that has been engineered to include a polyhistidine tag (His-tag), typically at the N- or C-terminus.

Materials:

- Yeast culture supernatant or cell lysate containing His-tagged hirudin
- Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column
- Lysis Buffer (for intracellular expression): 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
- Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
- Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

Methodology:

- Sample Preparation: a. For secreted **hirudin**, clarify the supernatant as described in Protocol 3. b. For intracellular **hirudin**, harvest the cells and resuspend them in Lysis Buffer. Lyse the cells using methods such as glass bead vortexing or a French press. Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.
- Affinity Chromatography: a. Equilibrate the Ni-NTA column with 5-10 column volumes of
 Lysis Buffer. b. Load the clarified supernatant or lysate onto the column. c. Wash the column
 with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. d.
 Elute the His-tagged hirudin with 5-10 column volumes of Elution Buffer. e. Collect the
 eluate in fractions.



Analysis and Further Purification: a. Analyze the fractions by SDS-PAGE to assess purity. b.
 If further purification is required, the eluate can be subjected to a second chromatography step, such as size-exclusion or ion-exchange chromatography, after buffer exchange.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the successful expression and purification of recombinant **hirudin** in yeast. Both Pichia pastoris and Saccharomyces cerevisiae are robust and efficient systems for producing this therapeutically important protein. The choice of the specific host, vector, and purification strategy should be tailored to the specific research or production goals. By following these detailed methodologies, researchers can achieve high yields of pure, biologically active recombinant **hirudin** for a variety of applications.

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